molecular formula C20H18N6O3 B7646001 N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide

N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide

カタログ番号 B7646001
分子量: 390.4 g/mol
InChIキー: QZWBGYAGXKKERB-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide, also known as BEXAROTENE, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been used in many scientific research studies.

作用機序

N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide exerts its therapeutic effects by binding to and activating retinoid X receptors (RXRs) and retinoic acid receptors (RARs). These receptors are transcription factors that regulate gene expression and play important roles in various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit tumor growth by inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to the tumor) and metastasis (the spread of cancer cells to other parts of the body). In Alzheimer's disease, this compound has been shown to reduce amyloid-beta plaques in the brain by increasing the expression of apolipoprotein E (apoE), a protein that clears amyloid-beta from the brain. In HIV, this compound has been shown to inhibit viral replication by blocking the interaction between HIV integrase and host chromatin.

実験室実験の利点と制限

One advantage of N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide is its high potency and selectivity for RXRs and RARs, which makes it a valuable tool for studying the roles of these receptors in various physiological processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential to induce hypertriglyceridemia (high levels of triglycerides in the blood), which can complicate the interpretation of experimental results.

将来の方向性

There are many potential future directions for the study of N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and HIV. Another area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, the roles of RXRs and RARs in other physiological processes, such as metabolism and inflammation, warrant further investigation.

合成法

The synthesis of N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide involves several steps, including the coupling of 1-benzofuran-2-yl ethanone with 4-methyl-3-(tetrazol-1-yl) aniline, followed by the reaction with oxalyl chloride and subsequent treatment with hydroxylamine hydrochloride. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

科学的研究の応用

N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. In cancer, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta plaques in the brain. In HIV, it has been shown to inhibit viral replication.

特性

IUPAC Name

N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-12-7-8-15(10-16(12)26-11-21-24-25-26)23-20(28)19(27)22-13(2)18-9-14-5-3-4-6-17(14)29-18/h3-11,13H,1-2H3,(H,22,27)(H,23,28)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWBGYAGXKKERB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC3=CC=CC=C3O2)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N[C@@H](C)C2=CC3=CC=CC=C3O2)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。